2',2,2,4'-Tetramethylbutyrophenone

Descripción

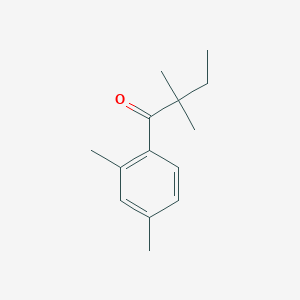

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-8-7-10(2)9-11(12)3/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVPAIIYYPKBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642437 | |

| Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-55-4 | |

| Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 ,2,2,4 Tetramethylbutyrophenone

Fundamental Chemical Transformations of the Butyrophenone (B1668137) Moiety

The reactivity of 2',2,2,4'-Tetramethylbutyrophenone can be analyzed through the lens of its principal functional components: the carbonyl group and the substituted aromatic ring.

Oxidative Reactions and Product Formation

While specific oxidative studies on this compound are not extensively documented in publicly available literature, the metabolic fate of butyrophenone derivatives often involves oxidation. In biological systems, enzymes such as cytochrome P450 are known to hydroxylate the aromatic ring or oxidize the alkyl side chain. For non-biological oxidation, the benzylic positions of the methyl groups on the aromatic ring could be susceptible to oxidation under strong oxidizing conditions, potentially leading to carboxylic acid derivatives. The tert-butyl group, lacking benzylic protons, is generally resistant to such oxidation.

Reductive Reactions and Resultant Chemical Species

The carbonyl group of the butyrophenone moiety is readily susceptible to reduction by various reagents. The nature of the product depends on the reducing agent and reaction conditions.

Reduction to Alcohol: Treatment with hydride-donating agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, 1-(2,4-dimethylphenyl)-2,2-dimethylbutan-1-ol. wikipedia.org

Complete Deoxygenation: More rigorous reduction methods can completely remove the carbonyl oxygen to yield the corresponding alkane. The Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) would convert this compound to 1-(2,4-dimethylphenyl)-2,2-dimethylbutane. researchgate.net

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-(2,4-dimethylphenyl)-2,2-dimethylbutan-1-ol |

| Complete Deoxygenation (Wolff-Kishner) | Hydrazine (N₂H₄), Strong Base (e.g., KOH) | 1-(2,4-dimethylphenyl)-2,2-dimethylbutane |

| Complete Deoxygenation (Clemmensen) | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 1-(2,4-dimethylphenyl)-2,2-dimethylbutane |

Electrophilic and Nucleophilic Substitution Processes

Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is controlled by the directing effects of the substituents already present on the ring.

The acyl group (-COC(CH₃)₃) is an electron-withdrawing group and is therefore deactivating and a meta-director . msu.edu

The methyl groups (-CH₃) are electron-donating groups and are thus activating and ortho, para-directors .

In this compound, the two methyl groups are at the 2' and 4' positions. Their activating and directing effects will compete with the deactivating and meta-directing effect of the acyl group. The positions ortho and para to the methyl groups are 3', 5', and 6'. The position meta to the acyl group is the 3' and 5' positions. Therefore, electrophilic attack is most likely to occur at the 3' and 5' positions, which are activated by the methyl groups and are also meta to the deactivating acyl group. Substitution at the 6' position is also possible due to the directing effect of the 4'-methyl group.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| Acyl (-COC(CH₃)₃) | 1' | Deactivating | Meta (to 3' and 5') |

| Methyl (-CH₃) | 2' | Activating | Ortho, Para (to 3' and 6') |

| Methyl (-CH₃) | 4' | Activating | Ortho, Para (to 3' and 5') |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally not favored on this molecule. The aromatic ring is not activated towards nucleophilic attack as it lacks strong electron-withdrawing groups at positions ortho or para to a potential leaving group.

Influence of Steric Hindrance on Reactivity and Selectivity

Steric hindrance plays a significant role in the reactivity of this compound.

Attack at the Carbonyl Group: The bulky tert-butyl group adjacent to the carbonyl carbon hinders the approach of nucleophiles. doubtnut.com This steric hindrance can decrease the rate of reduction of the ketone compared to less hindered ketones.

Electrophilic Aromatic Substitution: The 2'-methyl group and the acyl group will sterically hinder electrophilic attack at the 3' and 6' positions of the aromatic ring. libretexts.org The 5' position is less sterically hindered, making it a potentially more favorable site for substitution. The bulky nature of the attacking electrophile will also influence the regioselectivity, with larger electrophiles favoring the less hindered positions. youtube.com

Elucidation of Reaction Mechanisms

Stepwise vs. Concerted Pathways

Many of the reactions involving the butyrophenone moiety proceed through stepwise mechanisms.

Photochemical Reactions: A well-studied reaction of butyrophenones is the Norrish Type II photoreaction. sciepub.comsciepub.com Upon UV irradiation, the ketone is excited to a triplet state. This is followed by an intramolecular hydrogen abstraction from the γ-carbon by the excited carbonyl oxygen, forming a 1,4-biradical intermediate in a stepwise manner. acs.orgresearchgate.net This biradical can then undergo cleavage to form an alkene and an enol, or cyclize to form a cyclobutanol. This process is a clear example of a stepwise pathway.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the phenyl ring is also a stepwise process. lumenlearning.com It involves the initial attack of the electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org In a subsequent step, a proton is lost from the ring to restore aromaticity and yield the substitution product. While some nucleophilic aromatic substitutions can be concerted, electrophilic aromatic substitution is characteristically a stepwise reaction. ic.ac.ukyoutube.com

Transition State Analysis in Key Reactions

No studies detailing the transition states of reactions involving this compound were identified. Such analyses are crucial for understanding reaction kinetics and mechanisms, typically involving computational chemistry to model the high-energy intermediates.

Radical Reaction Pathways

There is a lack of published research on the specific radical reaction pathways of this compound. Information regarding the generation, stability, and subsequent reactions of radicals derived from this compound is not available.

Photochemical Reactivity and Photoinitiation Properties

Similarly, the photochemical behavior of this compound, including its potential use as a photoinitiator, has not been characterized in the available literature. Data on its absorption spectrum, excited state dynamics, and efficiency in initiating polymerization are absent.

Derivatization and Functionalization Strategies for 2 ,2,2,4 Tetramethylbutyrophenone

Functionalization of the Aromatic Ring System

The aromatic ring of 2',2,2,4'-Tetramethylbutyrophenone is a more accessible site for functionalization. It is a 1,4-disubstituted benzene ring, bearing a methyl group (activating, ortho, para-directing) and a butyrophenone (B1668137) group (deactivating, meta-directing). The positions ortho to the methyl group (C3' and C5') are the most likely sites for electrophilic aromatic substitution (EAS), as the activating effect of the methyl group and the meta-directing effect of the deactivating acyl group reinforce each other at these positions.

Common EAS reactions applicable to this system include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogens (Cl, Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlBr₃).

Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the existing ketone group can make these reactions challenging.

Furthermore, the benzylic protons of the 4'-methyl group are susceptible to radical substitution, allowing for functionalization at this position. For example, reaction with N-bromosuccinimide (NBS) under UV light could introduce a bromine atom, creating a versatile benzyl bromide intermediate that can be converted into a variety of other functional groups (e.g., alcohols, ethers, amines).

| Reaction Type | Reagents | Probable Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | C3' / C5' |

| Bromination | Br₂, FeBr₃ | C3' / C5' |

| Sulfonation | Fuming H₂SO₄ | C3' / C5' |

| Benzylic Bromination | NBS, light | 4'-methyl group |

Introduction of Specific Substituents for Tuned Reactivity

The introduction of halogens at the C3' and C5' positions would increase the electrophilicity of the carbonyl carbon due to the inductive withdrawal of electron density. This could enhance its susceptibility to nucleophilic attack, provided the attacking nucleophile is small enough to navigate the steric hindrance. The nature of the halogen also plays a role; fluorine has the strongest inductive effect, while iodine has the weakest among the common halogens. mdpi.comnih.gov

| Halogen Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Fluorine (F) | Strong -I | Weak +R | Deactivating |

| Chlorine (Cl) | Strong -I | Moderate +R | Deactivating |

| Bromine (Br) | Strong -I | Moderate +R | Deactivating |

| Iodine (I) | Weak -I | Strong +R | Deactivating |

Heterocyclic structures are prevalent in many functional molecules. Aryl ketones serve as versatile starting materials for the synthesis of various heterocycles. nih.gov Functionalized derivatives of this compound could be used to construct new heterocyclic systems.

For instance, a nitro derivative (prepared as in section 4.2) could be reduced to an amino group. This amino-substituted tetramethylbutyrophenone could then serve as a precursor for building fused or appended heterocyclic rings:

Quinoline Synthesis: The amino group could undergo reactions like the Skraup or Doebner-von Miller synthesis to form a fused quinoline ring.

Thiazole Synthesis: The α-position of the ketone could be halogenated, and the resulting α-haloketone could react with a thioamide to form a thiazole ring.

Pyridine (B92270) Synthesis: The methyl group of the p-tolyl moiety could be oxidized to a carboxylic acid, which could then be used in multicomponent reactions to form substituted pyridine rings.

These strategies allow for the integration of complex, functional heterocyclic units into the core structure of the molecule.

Regio- and Stereochemical Control in Derivatization

Regiocontrol: As discussed in section 4.2, regioselectivity in the functionalization of the aromatic ring is primarily governed by the directing effects of the existing substituents. The combined influence of the activating 4'-methyl group and the deactivating acyl group strongly favors substitution at the C3' and C5' positions. This provides a reliable method for achieving specific regioisomers.

Stereocontrol: The parent molecule, this compound, is achiral. Stereocenters can be introduced through derivatization, most notably by reactions at the carbonyl group.

Reduction: Reduction of the ketone to a secondary alcohol creates a new chiral center. The steric bulk of the adjacent tert-butyl group would play a crucial role in directing the approach of a reducing agent (e.g., NaBH₄, L-Selectride). This steric hindrance could lead to high diastereoselectivity if another chiral center is present or high enantioselectivity if a chiral reducing agent is used.

Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group would form a tertiary alcohol, also creating a stereocenter. Again, the facial selectivity of the attack would be heavily influenced by the neopentyl group, potentially allowing for a high degree of stereochemical control.

The dominant steric presence of the 2,2-dimethylpropyl group is the key factor for controlling the stereochemical outcome of reactions at the carbonyl carbon.

Post-Synthetic Modification Approaches

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on an already assembled molecular scaffold. elsevierpure.com This is a powerful strategy for creating a library of analogues from a common intermediate. For this compound, a versatile intermediate could be a halogenated or nitrated derivative.

A potential PSM sequence:

Initial Functionalization: Nitration of the aromatic ring at the C3' position.

Modification of the New Group: Reduction of the nitro group to an amine (-NH₂).

Further Derivatization: The resulting amine can be subjected to a wide array of reactions:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Diazotization: Conversion to a diazonium salt, which can then be replaced by a variety of substituents (e.g., -OH, -CN, -F, -I) via Sandmeyer or related reactions.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

This stepwise approach allows for the systematic introduction of diverse functionalities, enabling fine-tuning of the molecule's properties after the initial core structure has been elaborated. acs.org

Spectroscopic and Analytical Data for this compound Not Available

Following a comprehensive search for scientific literature and spectral data, information regarding the spectroscopic characterization and advanced analytical techniques for the chemical compound this compound could not be located.

The requested article, which was to be structured around a detailed outline including Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), Electronic Spectroscopy (Ultraviolet-Visible), and Mass Spectrometry, cannot be generated due to the absence of specific experimental data for this particular compound.

Searches for ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (COSY, HMQC, HSQC), as well as dynamic NMR studies of conformational changes, yielded no specific results for this compound. Similarly, no Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) absorption spectra, or mass spectrometry fragmentation patterns for this compound were found in the available resources.

To adhere to the instructions of focusing solely on this compound and avoiding information outside the specified scope, the article cannot be produced.

Spectroscopic Characterization and Advanced Analytical Techniques

X-ray Diffraction (XRD) for Solid-State Structural Determination

As of the current body of scientific literature, detailed research findings from X-ray diffraction (XRD) analysis for the solid-state structural determination of 2',2,2,4'-Tetramethylbutyrophenone have not been publicly reported. Consequently, crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available.

The determination of a compound's solid-state structure via single-crystal XRD is a definitive method for elucidating its three-dimensional arrangement in the crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a material.

For this compound, the absence of published XRD studies means that its crystal packing, molecular conformation in the solid state, and any potential polymorphic forms remain uncharacterized by this definitive technique. Future crystallographic studies would be necessary to provide these fundamental structural details.

Table of Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Computational Chemistry and Molecular Modeling of 2 ,2,2,4 Tetramethylbutyrophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2',2,2,4'-Tetramethylbutyrophenone. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of its electronic structure and related properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Recent advancements in DFT have focused on developing more accurate kinetic energy functionals, which are crucial for describing chemical bonds. arxiv.org For a molecule like this compound, with its distinct phenyl and butyryl moieties, DFT can elucidate the nature of its covalent bonds and the energetic landscape. arxiv.org Different DFT functionals, such as B3LYP, MN15, and wB97XD, can be employed to calculate various molecular properties, with the choice of functional and basis set influencing the accuracy of the results. scirp.org

Table 1: Calculated Electronic Properties of a Ketone Derivative using DFT Note: This table presents hypothetical data for a related ketone derivative to illustrate the type of information obtainable for this compound through DFT calculations. Actual values for the target compound would require specific computational studies.

| Property | B3LYP/6-311++G(d,p) | MN15/def2TZVPP | wB97XD/def2TZVPP |

| HOMO Energy (eV) | -6.54 | -7.12 | -6.89 |

| LUMO Energy (eV) | -1.23 | -1.55 | -1.41 |

| HOMO-LUMO Gap (eV) | 5.31 | 5.57 | 5.48 |

| Dipole Moment (Debye) | 2.85 | 2.91 | 2.88 |

Ab Initio and Semi-Empirical Methodologies

Ab initio and semi-empirical methods are alternative quantum chemical approaches for studying molecular systems. libretexts.org Ab initio methods derive their results from first principles, without using experimental data, offering a high level of theoretical rigor. libretexts.org However, they are computationally intensive. libretexts.org

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster and suitable for larger molecules. libretexts.org These methods are particularly useful for initial explorations of the conformational space and electronic properties of this compound before proceeding with more computationally demanding ab initio or DFT calculations. libretexts.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. scirp.orgindexacademicdocs.org For this compound, this would involve calculating the ¹H and ¹³C chemical shifts. indexacademicdocs.org The accuracy of these predictions is sensitive to the chosen functional and basis set. scirp.orgnih.gov

Vibrational Frequencies: Theoretical vibrational frequencies (IR and Raman) can be calculated using methods like DFT. indexacademicdocs.org The calculated frequencies are often scaled to better match experimental values. scirp.orgresearchgate.net Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific molecular motions. indexacademicdocs.org

Table 2: Predicted Vibrational Frequencies for a Ketone Moiety Note: This table illustrates representative predicted vibrational frequencies for a ketone functional group, similar to what would be found in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) |

| C=O Stretch | 1750 | 1705 |

| Aromatic C-H Stretch | 3100-3000 | 3018-2920 |

| Aliphatic C-H Stretch | 3000-2850 | 2920-2774 |

| C-C-C Bend | 450 | 438 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules. researchgate.netnih.gov

These simulations can reveal the different spatial arrangements (conformations) the molecule can adopt and the energetic barriers between them. biorxiv.orgmdpi.comnih.gov Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures structural stability, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. researchgate.netmdpi.com

Potential Energy Surface Mapping and Transition State Identification

A Potential Energy Surface (PES) is a conceptual tool that maps the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org For a chemical reaction, the PES can be used to identify the minimum energy pathway connecting reactants and products. libretexts.org The highest point along this pathway is the transition state, which is a critical point for determining the reaction rate. libretexts.orgvisualizeorgchem.com

For this compound, mapping the PES could be used to study conformational changes, such as the rotation of the butyryl group relative to the phenyl ring. researchgate.net Identifying the transition states for these processes would provide information about the energy barriers to rotation. visualizeorgchem.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to Chemical Reactivity, not biological)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its activity. nih.gov In the context of chemical reactivity, QSAR can be used to predict how changes in the molecular structure of this compound might affect its reactivity in certain chemical reactions.

This involves calculating various chemical descriptors, such as electronic properties (e.g., HOMO and LUMO energies) and steric parameters, using quantum chemical methods. nih.gov These descriptors can then be correlated with experimentally determined reaction rates or equilibrium constants to build a predictive QSAR model. nih.gov

Advanced Chemical Applications of 2 ,2,2,4 Tetramethylbutyrophenone Derivatives

Role as Synthetic Precursors in Organic Synthesis

The structure of 2',2,2,4'-tetramethylbutyrophenone offers several reactive sites for further chemical modifications, making it a potential precursor for more complex molecules. The carbonyl group can undergo a variety of transformations, while the aromatic ring is amenable to electrophilic substitution reactions.

The carbonyl group can be a starting point for the synthesis of various functional groups. For instance, reduction of the ketone would yield the corresponding secondary alcohol, which could then be used in esterification or etherification reactions. Reaction with Grignard reagents or other organometallics could lead to the formation of tertiary alcohols, introducing new carbon-carbon bonds.

The aromatic ring, activated by the methyl group at the 4'-position, can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. libretexts.orgmasterorganicchemistry.commsu.edumsu.edu The directing effects of the existing substituents would influence the position of the incoming electrophile, likely favoring substitution at the positions ortho to the activating methyl group. youtube.com Such transformations would allow for the introduction of further functionalities onto the aromatic core, expanding its utility as a synthetic building block.

Furthermore, the methyl groups themselves can be functionalized through free-radical halogenation, providing another avenue for derivatization. The combination of these potential reactions allows for the use of this compound as a scaffold to build a diverse library of molecules for various applications. The synthesis of heterocyclic compounds, for example, could be envisioned through condensation reactions involving the carbonyl group and a suitably functionalized aromatic ring. researchgate.netmdpi.comjocpr.com

Utility as Reagents in Specialized Organic Transformations

Beyond serving as a precursor, this compound and its derivatives could find utility as reagents in specialized organic transformations. The sterically hindered nature of the ketone group could be exploited for selective reactions.

For example, in photochemical reactions, butyrophenones are known to undergo the Norrish Type II reaction, which involves intramolecular hydrogen atom abstraction to form a 1,4-biradical. This intermediate can then undergo cleavage to form an alkene and an enol, or cyclize to form a cyclobutanol. The specific substitution pattern of this compound would influence the outcome of such reactions.

Moreover, derivatives of this compound could be designed to act as catalysts or reagents in specific transformations. For instance, conversion of the carbonyl group to a chiral center could lead to the development of chiral auxiliaries or catalysts for asymmetric synthesis. The bulky tert-butyl group could play a crucial role in inducing stereoselectivity in such applications.

Photoinitiator Applications in Polymerization and Materials Science

A significant area of application for butyrophenone (B1668137) derivatives is as photoinitiators in polymerization reactions. Photoinitiators are molecules that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. researchgate.net Butyrophenones can act as Type II photoinitiators, where the excited state of the ketone abstracts a hydrogen atom from a co-initiator (often an amine) to generate the initiating radicals. researchgate.net

The efficiency of a photoinitiator is dependent on its absorption characteristics and its ability to interact with the co-initiator. The substitution on the aromatic ring of this compound would affect its UV absorption spectrum. The presence of methyl groups might lead to a slight red-shift in the absorption maximum compared to unsubstituted butyrophenone.

The photopolymerization process can be monitored using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat evolved during the reaction upon UV irradiation. researchgate.netresearchgate.net The rate of polymerization and the final conversion can be determined from these measurements. While no specific photo-DSC studies on this compound were found, studies on structurally related compounds can provide insights. For example, photo-DSC has been used to study the photopolymerization of systems containing 1,1'-(1,1,4,4-tetramethyl-1,4-butanediyl) diacrylate, which shares the tetramethylbutane core. researchgate.net

Development as Catalytic Components or Ligands in Organometallic Chemistry

The structure of this compound derivatives makes them potential candidates for use as ligands in organometallic chemistry and catalysis. By introducing suitable coordinating groups, these molecules can bind to metal centers to form coordination complexes. nih.govtcd.iechimia.chqmul.ac.ukresearchgate.net

For example, functionalization of the aromatic ring with phosphine, amine, or pyridine (B92270) groups could yield polydentate ligands. The steric bulk provided by the tert-butyl and methyl groups could influence the coordination geometry and the catalytic activity of the resulting metal complexes. nih.gov Such sterically demanding ligands are often employed to stabilize reactive metal centers and to control the selectivity of catalytic reactions. nih.gov

The synthesis of such ligands would typically involve multi-step synthetic sequences starting from this compound. The resulting organometallic complexes could then be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenation, or polymerization. The electronic properties of the ligand, which can be tuned by the substituents on the aromatic ring, would also play a critical role in determining the catalytic performance.

Exploration in Advanced Materials and Polymer Science

The incorporation of this compound derivatives into polymers could lead to the development of advanced materials with tailored properties. The bulky and rigid structure of the tetramethylbutyrophenone unit could enhance the thermal stability and mechanical properties of the resulting polymers.

One approach to incorporate this unit into a polymer backbone is through the synthesis of monomers derived from this compound. For instance, if the compound is difunctionalized, it could be used in polycondensation or polyaddition reactions to form linear or cross-linked polymers. The resulting polymers could find applications as high-performance plastics, resins, or coatings.

Another avenue is the use of these derivatives as additives in polymer formulations. For example, their UV-absorbing properties could be utilized for UV-stabilization of polymers. As mentioned in the photoinitiator section, they can be instrumental in the UV-curing of coatings and adhesives. researchgate.netbiointerfaceresearch.com The synthesis of novel polymers containing specific functional groups derived from this compound could also lead to materials with interesting optical or electronic properties. researchgate.netresearchgate.net

Future Perspectives in 2 ,2,2,4 Tetramethylbutyrophenone Research

Development of Asymmetric Synthetic Routes

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis. Asymmetric synthesis, which favors the formation of one enantiomer over another, is critical for producing compounds with specific biological activities or material properties. irb.hryoutube.com Future research into 2',2,2,4'-tetramethylbutyrophenone will likely involve the development of asymmetric synthetic routes to access specific stereoisomers.

One promising approach is asymmetric desymmetrization , where a symmetric starting material is converted into a chiral product. irb.hr This can be particularly effective for creating chiral building blocks from relatively simple meso compounds. irb.hr For instance, methods analogous to the Sharpless asymmetric dihydroxylation, which introduces cis-hydroxyl groups enantioselectively, could be adapted for butyrophenone (B1668137) precursors. nih.gov Subsequent stereochemical inversion, perhaps via a Mitsunobu reaction, could then provide access to a full range of stereoisomers. nih.gov

The use of chiral catalysts, such as those derived from natural alkaloids or synthesized with specific chiral ligands, will be instrumental in these efforts. irb.hr Researchers may explore the use of chiral sulfur ylides for asymmetric imine aziridinations as a strategy to introduce chirality into the butyrophenone backbone. irb.hr The diastereoselectivity of such reactions can often be tuned by modifying protecting groups and substituents on the imine. irb.hr

Investigation of Novel Reactivity Pathways under Extreme Conditions

Exploring the chemical behavior of this compound under extreme conditions—such as high pressure, temperature, or in the presence of intense electromagnetic fields—can unveil novel reactivity pathways. These conditions can lead to the formation of unique products not accessible through conventional synthetic methods.

Future studies may investigate reactions in supercritical fluids or ionic liquids, which can alter reaction kinetics and selectivity. The application of microwave or ultrasonic irradiation could also accelerate reactions and promote pathways that are otherwise kinetically disfavored. Understanding how the sterically hindered nature of the 2,2-dimethylpropyl group and the substitution pattern on the aromatic ring influence reactivity under these conditions will be a key area of focus.

Computational Design of Functional Materials Incorporating Butyrophenone Scaffolds

Computational modeling is an increasingly powerful tool for the rational design of new materials with tailored properties. researchgate.netmdpi.com By incorporating the this compound scaffold into computational models, researchers can predict the properties of novel polymers, organic electronics, and other functional materials.

Finite element method (FEM) and computational fluid dynamics (CFD) are two powerful computational techniques that can be used to predict the mechanical and flow properties of materials. mdpi.com These methods involve dividing the material's geometry into a finite number of elements and applying material properties like Young's modulus and Poisson's ratio to simulate its behavior under various conditions. mdpi.com This approach allows for the optimization of material structure to achieve desired performance characteristics. researchgate.netresearchgate.net For example, topology optimization can be used to design scaffolds with maximized permeability while maintaining specific mechanical properties. researchgate.net

Integration of High-Throughput Screening in Synthetic and Reactivity Studies

High-throughput screening (HTS) allows for the rapid testing of thousands of reaction conditions or compounds, significantly accelerating the discovery process. nih.govyu.edu This technique, which often utilizes automated robotics and miniaturized reaction formats, is becoming indispensable in both academic and industrial research. scienceintheclassroom.orgnih.gov

In the context of this compound, HTS can be employed to:

Optimize reaction conditions: Quickly screen a wide range of catalysts, solvents, bases, and temperatures to identify the optimal conditions for its synthesis or subsequent transformations. scienceintheclassroom.orgsigmaaldrich.com

Discover new reactions: Test the reactivity of the butyrophenone with a large library of reagents to uncover novel chemical transformations. scienceintheclassroom.org

Identify new applications: Screen for biological activity or desirable material properties by reacting the compound with various substrates or incorporating it into different formulations. yu.edu

Modern HTS platforms can perform over 1,500 experiments in a single day using minimal amounts of starting material, making it a highly efficient strategy for exploring the chemical space around this compound. scienceintheclassroom.org

Multiscale Modeling and Simulation Approaches for Complex Systems

To gain a deeper understanding of the behavior of this compound in complex environments, researchers are turning to multiscale modeling. researchgate.netscispace.com This computational approach bridges different levels of theory, from quantum mechanics (QM) to classical molecular mechanics (MM) and continuum models, to simulate processes across various length and time scales. nih.gov

By combining these methods, researchers can study phenomena ranging from the electronic structure of a single molecule to the bulk properties of a material. nih.gov For example, a QM/MM approach could be used to model an enzyme active site where the butyrophenone substrate is treated with high-level quantum mechanics while the surrounding protein is described by more computationally efficient molecular mechanics. This allows for the accurate simulation of reaction mechanisms and binding affinities. The integration of machine learning into these models is also a growing area, promising to further enhance their predictive power. nih.gov

Exploration of Photochemical Applications Beyond Polymerization

While butyrophenones are known for their role as photoinitiators in polymerization reactions, their photochemical properties could be harnessed for a wider range of applications. The absorption of UV light by the carbonyl group can lead to a variety of photochemical reactions, such as Norrish Type I and Type II reactions, Paternò-Büchi reactions, and energy transfer processes. researchgate.net

Future research could explore:

Photocatalysis: Using this compound as a photosensitizer to drive other chemical reactions.

Photodynamic therapy: Investigating its potential to generate reactive oxygen species upon light activation for therapeutic purposes.

Photoresponsive materials: Incorporating the butyrophenone moiety into materials to create light-sensitive switches or actuators.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',2,2,4'-Tetramethylbutyrophenone, and how do reaction conditions influence yield?

- The compound can be synthesized via Friedel-Crafts acylation using substituted butyrophenone precursors. Key variables include catalyst type (e.g., Lewis acids like AlCl₃) and solvent polarity. For example, anhydrous dichloromethane improves regioselectivity compared to polar aprotic solvents . Reaction temperatures above 80°C may reduce byproducts like ketone dimers. Yield optimization requires monitoring reaction progress via TLC or GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- 1H NMR : Look for methyl group signals at δ 1.2–1.4 ppm (geminal dimethyl groups) and aromatic protons at δ 7.2–7.8 ppm (substitution pattern). 13C NMR should show carbonyl resonance near δ 205 ppm. IR spectroscopy confirms the ketone group (C=O stretch at ~1680 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Q. How can researchers address discrepancies in reported melting points or solubility data across literature sources?

- Contradictions often arise from purity differences or polymorphic forms. Reproduce measurements using standardized protocols (e.g., DSC for melting points, gravimetric analysis for solubility). Compare results against databases like PubChem or EPA DSSTox, ensuring alignment with peer-reviewed studies .

Advanced Research Questions

Q. What strategies are effective for resolving overlapping signals in the NMR spectra of this compound derivatives?

- Use 2D NMR (e.g., COSY, HSQC) to differentiate methyl groups and aromatic protons. For example, NOESY can identify spatial proximity between methyl substituents and aromatic rings, clarifying substitution patterns. Deuterated solvents (e.g., CDCl₃) minimize signal interference .

Q. How can computational modeling improve the design of this compound-based pharmacophores?

- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to bioactivity. Molecular docking studies with proteins (e.g., cytochrome P450 enzymes) identify binding affinities. Validate predictions with in vitro assays, such as enzyme inhibition kinetics .

Q. What environmental impact assessment methods are suitable for evaluating this compound in aquatic systems?

- Conduct OECD 301 biodegradation tests to measure persistence. Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna). Cross-reference with EPA’s Ecological Structure-Activity Relationships (ECOSAR) for toxicity predictions .

Methodological Guidance for Data Analysis

Q. How should researchers reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Apply multivariate analysis (e.g., PCA or PLS regression) to isolate variables like steric effects or electronic contributions. Use standardized biological assays (e.g., IC₅₀ comparisons) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What protocols ensure reproducibility in catalytic synthesis of this compound derivatives?

- Pre-dry catalysts (e.g., zeolites) at 200°C for 2 hours to remove moisture. Document solvent purity (HPLC-grade) and reaction atmosphere (N₂ or Ar). Report yields as averages of triplicate runs with standard deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.